
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to facilitate the polymerization process. The exact reaction conditions can vary depending on the desired properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as heating, stirring, and the addition of catalysts to ensure efficient polymerization. The final product is then purified and processed into various forms for different applications.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing certain functional groups.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups into the polymer.
Aplicaciones Científicas De Investigación
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its biocompatibility and unique properties.
Industry: Applied in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific biological molecules, making it suitable for applications in drug delivery and medical devices. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the polymer.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol]
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-oxepanone and 2,2’-oxybis[ethanol]
Uniqueness
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is unique due to its specific combination of monomers, which imparts distinct properties to the polymer. Compared to similar compounds, it may offer enhanced biocompatibility, mechanical strength, and versatility in various applications.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
55231-26-0 |
|---|---|
Fórmula molecular |
C16H30O9 |
Peso molecular |
366.40 g/mol |
Nombre IUPAC |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one |
InChI |
InChI=1S/C6H10O4.C6H10O2.C4H10O3/c7-5(8)3-1-2-4-6(9)10;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-4H2,(H,7,8)(H,9,10);1-5H2;5-6H,1-4H2 |
Clave InChI |
ISYRHQZUEJYERT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OCC1.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Números CAS relacionados |
55231-26-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




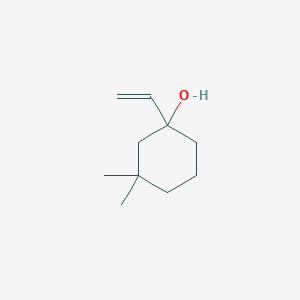

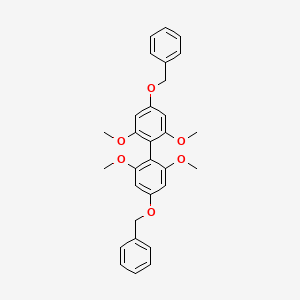
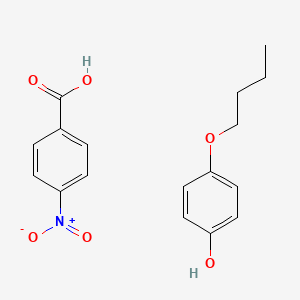
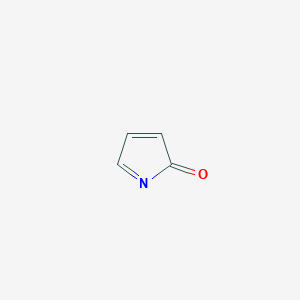

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)



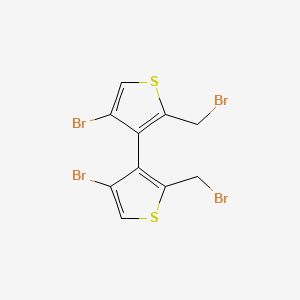
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
